Cas no 19415-51-1 (5-Fluoro-2-methoxybenzaldehyde)

5-Fluoro-2-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-2-methoxybenzaldehyde
- 2-METHOXY-5-FLUOROBENZALDEHYDE
- 5-FLUORO-O-ANISALDEHYDE
- 5-Fluoro-o-2-methoxybenzaldehyde
- 3-fluoro-6-methoxybenzaldehyde
- 5-Fluor-2-methoxy-benzaldehyd
- 5-fluoro-2-methoxy-benzaldehyde
- 5-fluoro-o-methoxybenzaldehyde
- BENZALDEHYDE,5-FLUORO-2-METHOXY
- 5-Fluoro-o-methoxybenzaldehy
- Benzaldehyde,5-fluoro-2-methoxy-
- 5-Fluoro-2-methoxybenzaldehyde,99%
- 5-FLUORO-2-METHOXYBEZALDEHYDE, 96%
- 5-Fluoro-2-methoxybenzaldehyde 96%
- BENZALDEHYDE, 5-FLUORO-2-METHOXY-
- PubChem2636
- 2-methoxy-5-fluoro benzaldehyde
- CRLDWFVRQNUUSZ-UHFFFAOYSA-N
- 5-fluoranyl-2-methoxy-benzaldehyde
- SC5055
- SBB
-
- MDL: MFCD00143458
- インチ: 1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
- InChIKey: CRLDWFVRQNUUSZ-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C(C([H])=O)C=1[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 154.04300
- どういたいしつりょう: 154.043
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 0.94
- ゆうかいてん: 46.0 to 50.0 deg-C
- ふってん: 118°C/14mmHg(lit.)
- フラッシュポイント: 46.2℃
- 屈折率: 1.525
- PSA: 26.30000
- LogP: 1.64680
- かんど: Air Sensitive
- ようかいせい: 自信がない
5-Fluoro-2-methoxybenzaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S37/39-S26
-
危険物標識:
- セキュリティ用語:S26;S37/39
- リスク用語:R22; R36/37/38
- ちょぞうじょうけん:0-10°C
- 危険レベル:IRRITANT
5-Fluoro-2-methoxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
5-Fluoro-2-methoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0428-5g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 97.0%(GC&T) | 5g |
¥1250.0 | 2022-05-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1416-25G |
5-fluoro-2-methoxybenzaldehyde |
19415-51-1 | 95% | 25g |
¥ 561.00 | 2023-04-07 | |
abcr | AB147360-1 g |
5-Fluoro-2-methoxybenzaldehyde, 98%; . |
19415-51-1 | 98% | 1 g |
€75.90 | 2023-07-20 | |
Apollo Scientific | PC7804-25g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 99% | 25g |
£53.00 | 2024-05-24 | |
Chemenu | CM184553-25g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 95+% | 25g |
$112 | 2021-06-16 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 523100-1G |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 96% | 1G |
¥532.07 | 2022-02-24 | |
Alichem | A015000245-1g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 97% | 1g |
$1475.10 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156574-100g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 97% | 100g |
¥1183.90 | 2023-09-02 | |
Chemenu | CM184553-100g |
5-Fluoro-2-methoxybenzaldehyde |
19415-51-1 | 95+% | 100g |
$281 | 2021-06-16 | |
abcr | AB147360-5 g |
5-Fluoro-2-methoxybenzaldehyde, 98%; . |
19415-51-1 | 98% | 5 g |
€92.30 | 2023-07-20 |
5-Fluoro-2-methoxybenzaldehyde 関連文献
-
Ying Shi,Yan-Ran Wu,Ming-Bo Su,Dong-Hao Shen,Hendra Gunosewoyo,Fan Yang,Jia Li,Jie Tang,Yu-Bo Zhou,Li-Fang Yu RSC Adv. 2018 8 1666
-
2. Stereoselectivity and generality of the palladium-catalysed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultamJerk Vallg?rda,Ulf Appelberg,Ingeborg Cs?regh,Uli Hacksell J. Chem. Soc. Perkin Trans. 1 1994 461
5-Fluoro-2-methoxybenzaldehydeに関する追加情報
Introduction to 5-Fluoro-2-methoxybenzaldehyde (CAS No. 19415-51-1)
5-Fluoro-2-methoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 19415-51-1, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of benzaldehyde derivatives, characterized by the presence of a formyl group (-CHO) and functional substituents such as a fluoro atom and a methoxy group. The unique structural features of 5-Fluoro-2-methoxybenzaldehyde contribute to its versatile applications in synthetic chemistry, particularly in the development of novel bioactive molecules.
The fluoro substituent in the aromatic ring plays a crucial role in modulating the electronic properties and metabolic stability of the molecule. Fluorine atoms are known to influence drug-like properties such as lipophilicity, binding affinity, and resistance to enzymatic degradation. In contrast, the methoxy group introduces a polar ether linkage, which can enhance solubility and interact with biological targets in specific ways. These structural elements make 5-Fluoro-2-methoxybenzaldehyde a valuable intermediate in medicinal chemistry, facilitating the synthesis of complex molecules with potential therapeutic benefits.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 5-Fluoro-2-methoxybenzaldehyde in drug discovery. Studies have demonstrated that fluorinated aromatic aldehydes can serve as key scaffolds for designing small-molecule inhibitors targeting various disease-related pathways. For instance, derivatives of this compound have been explored as potential candidates for anticancer agents, where the fluorine atom enhances binding to protein kinases and other enzymes overexpressed in tumor cells. Additionally, the methoxy group can be leveraged to fine-tune pharmacokinetic profiles, improving bioavailability and reducing off-target effects.
In the realm of agrochemicals, 5-Fluoro-2-methoxybenzaldehyde has been investigated for its role in synthesizing novel pesticides and herbicides. The presence of both fluoro and methoxy groups imparts selective toxicity towards certain pests while minimizing harm to non-target organisms. Research has shown that such structural motifs can enhance the efficacy of agrochemicals by improving their interaction with biological receptors in pests, leading to more effective control strategies.
The synthesis of 5-Fluoro-2-methoxybenzaldehyde typically involves multi-step organic reactions, starting from readily available precursors such as anisole (methyl phenyl ether) or 2-fluorobenzaldehyde. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic routes are not only efficient but also scalable, making 5-Fluoro-2-methoxybenzaldehyde accessible for industrial applications.
One notable application of 5-Fluoro-2-methoxybenzaldehyde is in the synthesis of heterocyclic compounds, which are widely prevalent in biologically active molecules. By serving as a building block, this compound enables the construction of complex scaffolds such as pyrimidines, pyridines, and furans. Such heterocycles exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of fluorine and methoxy groups into these heterocyclic systems often enhances their biological potency and selectivity.
The impact of 5-Fluoro-2-methoxybenzaldehyde on modern drug development cannot be overstated. Its unique structural attributes have been leveraged in several high-profile research projects aimed at addressing unmet medical needs. For example, researchers have utilized this compound as a precursor in designing kinase inhibitors for treating cancers and inflammatory diseases. The ability to modulate both electronic and steric properties through strategic functionalization has allowed for the creation of molecules with optimized pharmacokinetic profiles.
Moreover, the growing interest in fluorinated compounds stems from their favorable pharmacokinetic properties. Fluorine atoms can increase metabolic stability by resisting hydrolysis under physiological conditions, thereby prolonging drug action. This characteristic is particularly advantageous for drugs requiring prolonged half-lives or delayed clearance from the body. The methoxy group further contributes to this stability by participating in hydrogen bonding interactions within biological targets.
Future directions in research involving 5-Fluoro-2-methoxybenzaldehyde may explore its potential in developing next-generation therapeutics targeting emerging infectious diseases or rare genetic disorders. The versatility of this compound as a synthetic intermediate ensures its continued relevance in pharmaceutical innovation. As computational tools become more sophisticated, virtual screening methods will likely identify new applications for 5-Fluoro-2-methoxybenzaldehyde, further expanding its utility across multiple therapeutic domains.
In conclusion,5-Fluoro-2-methoxybenzaldehyde (CAS No. 19415-51-1) represents a cornerstone compound in modern chemical biology and drug discovery. Its unique structural features enable diverse applications ranging from anticancer agents to agrochemicals, underscoring its importance as a synthetic building block. With ongoing advancements in synthetic methodologies and computational biology,5-Fluoro-2-methoxybenzaldehyde is poised to remain at the forefront of medicinal chemistry research for years to come.
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